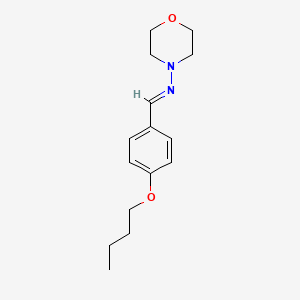
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide, also known as N-(3'-Acetylphenyl)-2-chloro-4'-methylbenzamide (APCM), is a chemical compound that has gained significant attention in the field of scientific research. APCM belongs to the class of benzamide derivatives, which are widely used in the pharmaceutical industry for their various therapeutic applications.
作用机制
The mechanism of action of APCM is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. APCM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, APCM has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects
APCM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that APCM inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. APCM has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, APCM has been found to induce apoptosis in cancer cells by activating the caspase cascade.
实验室实验的优点和局限性
APCM has several advantages for lab experiments, including its low toxicity and high stability. However, APCM has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of APCM can be challenging and requires specialized equipment and expertise.
未来方向
Several future directions for APCM research have been proposed. One potential area of research is the development of APCM derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of APCM as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Finally, the mechanism of action of APCM needs to be further elucidated to better understand its biological effects.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-chloro-4-methylbenzamide(3-acetylphenyl)-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. APCM has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of APCM involves the reaction of 3-acetylacetanilide with 2-chloro-4-methylbenzoyl chloride in the presence of a base. Although APCM has several advantages for lab experiments, its limited solubility in water and challenging synthesis can be a limitation. Several future directions for APCM research have been proposed, including the development of APCM derivatives with improved solubility and bioavailability, investigating the potential of APCM as a therapeutic agent, and further elucidating its mechanism of action.
合成方法
The synthesis of APCM involves the reaction of 3-acetylacetanilide with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure APCM.
科学研究应用
APCM has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several research studies have investigated the potential of APCM as a therapeutic agent in the treatment of various diseases.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-10-6-7-14(15(17)8-10)16(20)18-13-5-3-4-12(9-13)11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQFKGNQMBGFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5858585.png)
![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)
![1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)
![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)


![methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5858678.png)
![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
